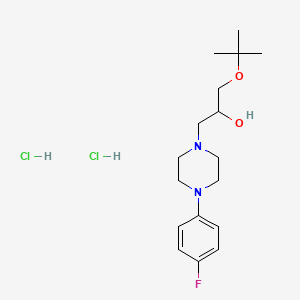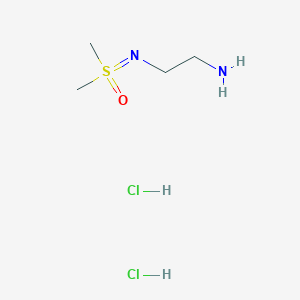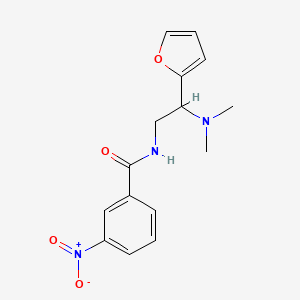![molecular formula C17H22N4O5 B3010292 5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941942-55-8](/img/structure/B3010292.png)
5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, is a complex molecule that appears to be related to the field of heterocyclic chemistry. This type of compound is likely to have a variety of biological activities and could be of interest in the development of new pharmaceuticals or as a tool in biochemical research.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the compound , they do offer insight into related chemical structures and reactions that could inform the synthesis process. For example, the photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone) detailed in the first paper involves the use of UV-visible light and a pyrimido[5,4-g]pteridine 5-oxide to induce a series of transformations. This suggests that similar photochemical methods might be applicable in the synthesis of the target compound, particularly if it shares functional groups or structural motifs with Emorfazone.
Molecular Structure Analysis
The molecular structure of the compound likely features a pyrido[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring. The presence of a morpholino group indicates a morpholine ring attached to the core structure, which could influence the compound's electronic properties and conformation. The second paper discusses the use of NMR spectroscopy and X-ray diffraction analysis to elucidate the structure of related pyrazolopyrimidine derivatives, suggesting that these techniques could be employed to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups and overall structure. The ethoxy and dimethyl groups could be sites for nucleophilic attack, while the morpholino group could participate in ring-opening reactions under certain conditions, as seen in the first paper . The pyrido[2,3-d]pyrimidine core itself might engage in various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the reaction conditions and the presence of other reactive species.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heteroatoms and functional groups would influence its polarity, solubility, and potential for forming hydrogen bonds. The compound's stability under various conditions, such as light, heat, and the presence of oxygen, would be an important consideration, especially in the context of its potential use as a pharmaceutical agent. The first paper provides an example of how the stability of a related compound is affected by photochemical conditions, which could be relevant for understanding the stability of the compound of interest.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Evaluation
One study discussed the synthesis of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives via the reaction of 6-azido-1,3-dimethyluracil with ethyl acetoacetate, exploring their antiviral activities against Hepatitis A virus and Herpes simplex virus type-1 (El-Etrawy & Abdel-Rahman, 2010).
Novel Syntheses of Heterocyclic Compounds
Another area of interest is the synthesis of novel heterocyclic compounds from pyrimidine derivatives, which have shown potential as COX-2 inhibitors, with applications in anti-inflammatory and analgesic agents. This indicates a broader scope of research into pyrimidine derivatives for therapeutic purposes (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Photophysical Properties and Applications
The design, synthesis, and application of pyrimidine-phthalimide derivatives as pH-sensing materials highlight the functional versatility of pyrimidine derivatives. These materials exhibit solid-state fluorescence and solvatochromism, indicating their potential in photophysical and sensor applications (Yan et al., 2017).
Antimicrobial Activity
Research into pyrimidine derivatives also extends to their antimicrobial properties. For example, the synthesis and antimicrobial evaluation of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives indicate that certain pyrimidine derivatives could serve as bases for developing new antimicrobial agents (Faty, Rashed, & Youssef, 2015).
Wirkmechanismus
The mechanism of action would depend on the specific biological target of the compound. Pyrido[2,3-d]pyrimidines have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Eigenschaften
IUPAC Name |
5-ethoxy-1,6-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5/c1-4-26-14-11(2)9-18-15-13(14)16(23)21(17(24)19(15)3)10-12(22)20-5-7-25-8-6-20/h9H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEULCGIXVQYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B3010212.png)

![7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3010216.png)

![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B3010220.png)

![3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010224.png)
![3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3010225.png)
![5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010227.png)

![1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3010229.png)
![5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010230.png)
![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B3010231.png)